Enantiomer-Specific Incorporation in RIPK1 Inhibitor Lead Series
In the patent disclosure WO2019072942A1, the (5S,7S) enantiomer is the sole stereoisomer used to construct advanced RIPK1 inhibitors, including intermediates such as (5S,7S)-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde and (5S,7S)-7-fluoro-5-phenyl-2-[rac-(1R,2R)-2-(methoxymethyl)cyclopropyl]-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole [1]. The (5R,7R) antipode is not employed in any exemplified compound, indicating that the biological activity of the final RIPK1 inhibitors is contingent on the (5S,7S) absolute configuration of the central core.
| Evidence Dimension | Occurrence in exemplified compounds within a patent claiming RIPK1 inhibitory activity |
|---|---|
| Target Compound Data | (5S,7S) configuration used in ≥5 distinct intermediates across multiple synthetic schemes |
| Comparator Or Baseline | (5R,7R) configuration: 0 occurrences in exemplified compounds |
| Quantified Difference | Exclusive use of (5S,7S) stereochemistry; (5R,7R) absent from all examples |
| Conditions | Patent WO2019072942A1, Genentech RIPK1 inhibitor programme, synthetic schemes and biological examples |
Why This Matters
Procurement of the (5R,7R) enantiomer or racemate precludes direct entry into the validated RIPK1 inhibitor synthetic route and would require a separate chiral resolution or asymmetric synthesis, adding cost and time.
- [1] WO2019072942A1 – Bicyclic compounds for use as RIP1 kinase inhibitors. See Step 1–Step 3 intermediates explicitly bearing the (5S,7S) descriptor. View Source
